beta-Alanine Benzyl Ester p-Toluenesulfonate
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Overview
Description
Beta-Alanine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C10H14NO2 . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .
Molecular Structure Analysis
The molecular structure of beta-Alanine Benzyl Ester p-Toluenesulfonate can be represented by the SMILES notation: [NH3+]CCC(=O)OCC1=CC=CC=C1 . The InChI Key for this compound is CANCPUBPPUIWPX-UHFFFAOYSA-O .Physical And Chemical Properties Analysis
Beta-Alanine Benzyl Ester p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 351.42 . The compound is air sensitive and moisture sensitive .Scientific Research Applications
Synthesis of Peptides
Beta-Alanine Benzyl Ester p-Toluenesulfonate is used in the synthesis of unnatural amino acids and their peptides. The compound facilitates the synthesis of DL-β-(4-Thiazolyl)-α-alanine and its peptides through condensation reactions, showcasing its utility in peptide bond formation and peptide synthesis processes (Watanabe et al., 1966).
Integrin Antagonists Development
The compound plays a crucial role in the synthesis of integrin antagonists. It reacts with specific amines to produce amides, which upon hydrogenolysis yield target compounds. This application signifies its importance in medicinal chemistry for developing compounds with potential therapeutic benefits (Deng et al., 2003).
Organic Synthesis Methodologies
Beta-Alanine Benzyl Ester p-Toluenesulfonate is instrumental in creating deep-eutectic solvents for solubilizing metal oxides, indicating its role in sustainable chemistry and material science (Rodriguez et al., 2019). It also finds application in the microwave-assisted synthesis of amino acid benzyl ester p-toluenesulfonates, demonstrating its efficiency in enhancing reaction rates and yields in peptide synthesis (Vasanthakumar et al., 2004).
Safety And Hazards
While handling beta-Alanine Benzyl Ester p-Toluenesulfonate, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .
properties
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Alanine Benzyl Ester p-Toluenesulfonate | |
CAS RN |
27019-47-2 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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